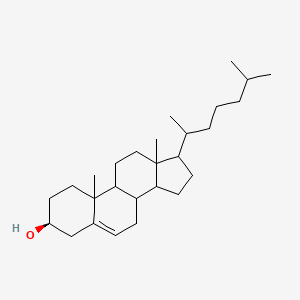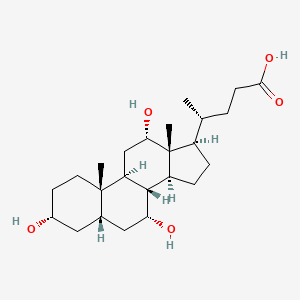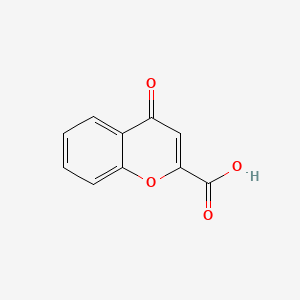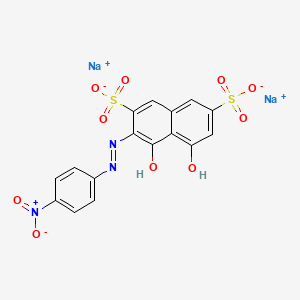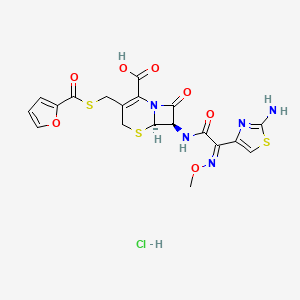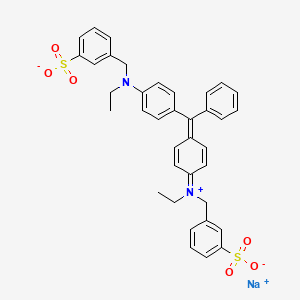
Säuregrün 3
Übersicht
Beschreibung
Guinea Green B, also known as C.I. Acid Green 3, is a chemical compound . It is an acid dye commonly used in dyeing fabrics containing nitrogen . It is also used as a biological stain .
Molecular Structure Analysis
The molecular formula of Guinea Green B is C₃₇H₃₅N₂Na₂O₆S₂⁺ . It has a molecular weight of 690.80 g/mol .Physical And Chemical Properties Analysis
Guinea Green B is a maroon-purple powder . It is soluble in water to a green solution which becomes brownish-yellow on the addition of HCl and blackish-green with NaOH .Wissenschaftliche Forschungsanwendungen
Nichtlineare Optik und Photonik
Säuregrün 3 wurde hinsichtlich seiner nichtlinearen optischen Eigenschaften dritter Ordnung und seiner optischen Begrenzungseigenschaften (OL) untersucht . Der Farbstoff zeigt eine umgekehrte saturierbare Absorption und eine optische Nichtlinearität vom Typ der Selbstablenkung . Diese Eigenschaften machen this compound geeignet für Anwendungen in der nichtlinearen Optik (NLO) mit niedriger Leistung und in photonischen Bauelementen .
Leistungsbegrenzung
Es wurde festgestellt, dass der Farbstoff gute Leistungsbegrenzungseigenschaften aufweist, mit einer niedrigen Begrenzungsschwelle von 1,23×10^2 W cm^−2 . Dies macht ihn potenziell nützlich für Anwendungen, bei denen Leistungsbegrenzung erforderlich ist .
UV-Vis-Absorptionsstudien
Die UV-Vis-Absorptionsstudien wurden durchgeführt, um die linearen optischen Eigenschaften von this compound zu verstehen . Dies könnte in verschiedenen Bereichen nützlich sein, in denen es wichtig ist, die Absorptionseigenschaften einer Substanz zu verstehen .
Strukturanalysen
Die strukturellen Eigenschaften und die kristalline Größe von this compound wurden mittels Röntgenbeugungsspektren untersucht . Dies könnte in der Materialwissenschaft und -technik nützlich sein, wo das Verständnis der Struktur eines Materials entscheidend ist .
Steigerung der Saatgutkraft
Gibberellinsäure (GA 3), ein Derivat von this compound, wurde zur Steigerung der Saatgutkraft bei Indica-Hybridreis verwendet . Die Anwendung von GA 3 nach der Anthese erhöhte den Keimungsprozentsatz und den Vigor-Index, was zu einer verbesserten Saatgutkraft führte .
Ertragssteigerung in der Reisproduktion
Die Anwendung von GA 3 führte auch zu einem höheren Saatgutertrag in der Indica-Hybridreisproduktion . Der Saatgutertrag der GA 3-Anwendung mit 30 g hm^−2 lag durchschnittlich 3,9 % höher als bei der Wasserbesprühung .
Zukünftige Richtungen
Wirkmechanismus
Acid Green 3, also known as Guinea Green B, is a synthetic compound primarily used as a dye for silk or wool and biological stains . This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on Acid Green 3.
Target of Action
It is known to interact with various materials, including silk, wool, and biological tissues, to impart a green color .
Mode of Action
Acid Green 3 is soluble in water and forms a green solution . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Biochemical Pathways
Its ability to neutralize acids suggests it may interact with acidic environments or substances within biological systems .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in aqueous environments .
Result of Action
The primary result of Acid Green 3’s action is the imparting of a green color to the materials it interacts with . In biological staining, this can aid in the visualization of specific structures or substances.
Action Environment
The action of Acid Green 3 can be influenced by environmental factors such as pH and the presence of other chemicals. For example, it forms a brownish-yellow solution with the addition of HCl, and a blackish-green solution with NaOH . Its reactivity with various substances suggests that its action, efficacy, and stability could be affected by the chemical environment.
Biochemische Analyse
Biochemical Properties
Acid Green 3 interacts with various biomolecules in biochemical reactions. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Cellular Effects
It is known that Acid Green 3 is used as a biological stain, implying that it interacts with cells and can influence cellular processes .
Molecular Mechanism
The molecular mechanism of Acid Green 3 involves its interaction with acids. Acid Green 3 neutralizes acids in exothermic reactions to form salts plus water . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Transport and Distribution
Acid Green 3 is very soluble in water, forming a green solution This suggests that it can be easily transported and distributed within cells and tissues
Subcellular Localization
Given its use as a biological stain, it is likely that it localizes to specific compartments or organelles within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "Guinea green B can be synthesized through a condensation reaction between 3,3'-dimethylbenzidine and malachite green oxalate.", "Starting Materials": [ "3,3'-dimethylbenzidine", "malachite green oxalate" ], "Reaction": [ "Mix 3,3'-dimethylbenzidine and malachite green oxalate in a reaction flask", "Add glacial acetic acid and heat the mixture to 50-60°C", "Add sodium acetate to the mixture and continue heating", "Cool the mixture to room temperature and filter the precipitated Guinea green B", "Wash the precipitate with water and dry it under vacuum" ] } | |
| 4680-78-8 | |
Molekularformel |
C37H36N2NaO6S2 |
Molekulargewicht |
691.8 g/mol |
IUPAC-Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |
InChI-Schlüssel |
GUAOEJNHZUVOQJ-UHFFFAOYSA-N |
Verunreinigungen |
In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5.[Na] |
Aussehen |
Solid powder |
Color/Form |
A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |
melting_point |
255 °C (decomposes) |
| 4680-78-8 | |
Physikalische Beschreibung |
C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C.I. 42085 C.I. acid green 3 food green 1 guinea green B |
Dampfdruck |
7.2X10-39 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One](/img/structure/B1668891.png)

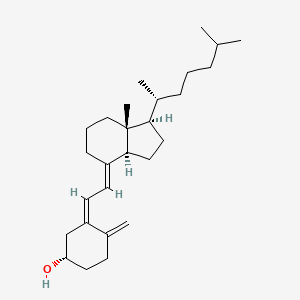
![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)

